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Introduction

TLO02-59 is an orally active and selective N-phenylbenzamide inhibitor of the myeloid Src-family
kinase Fgr.[1][2][3] It has demonstrated significant anti-leukemic activity in preclinical models of
acute myelogenous leukemia (AML).[1][4] TL02-59 potently suppresses the proliferation of
AML cells and induces apoptosis, showing a strong correlation between its efficacy and the
expression levels of Fgr.[1][2] Notably, its mechanism of action appears to be independent of
FIt3 mutational status, suggesting its potential utility in a broader range of AML subtypes.[1] In
a mouse xenograft model of AML, oral administration of TL02-59 has been shown to eliminate
leukemic cells from the spleen and peripheral blood while significantly reducing bone marrow
engraftment.[1][4] These application notes provide detailed protocols for the oral gavage
administration of TL02-59 in mice for xenograft studies, based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of TL02-59.

Table 1: In Vitro Potency of TL02-59
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Target IC50 (nM)
Fgr 0.03[3]

Lyn 0.1]3]

Hck 160[3]

Table 2: In Vivo Efficacy of TL02-59 in MV4-11 AML Xenograft Model

Administration Dosing
Dose (mg/kg) Mouse Model Outcome
Route Schedule

20% reduction in
bone marrow
engraftment,
50% reduction in
1 Oral Gavage Daily for 3 weeks NSG spleen
engraftment,
70% reduction in
peripheral blood

leukemic cells.[1]

60% reduction in
bone marrow
engraftment,
complete

10 Oral Gavage Daily for 3 weeks NSG eradication of
leukemic cells
from spleen and

peripheral blood.

[11[4]
Table 3: Pharmacokinetic Profile of TL02-59 in Mice
Parameter Intravenous (IV) Oral (p.o.)
Half-life (t1/2) 5.7 hours[3][5] 6.5 hours[3][5]
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Signaling Pathway

TL02-59 selectively inhibits Fgr, a Src-family kinase. In AML, Src-family kinases can contribute
to proliferative and survival signaling through various downstream pathways, including the
PI3K/AKT/mTOR and MAPK/ERK pathways. The diagram below illustrates the putative
signaling pathway affected by TL02-59.
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Caption: Putative signaling pathway inhibited by TL02-59.
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Experimental Protocols
Vehicle Formulation for Oral Gavage

Due to the likely hydrophobic nature of N-phenylbenzamide kinase inhibitors, a multi-
component vehicle is recommended to ensure a stable and homogenous suspension for
accurate dosing.

Materials:

TL02-59 powder

o Dimethyl sulfoxide (DMSO)

o PEG300 (Polyethylene glycol 300)
o Tween-80 (Polysorbate 80)
 Sterile saline (0.9% NacCl)

o Sterile microcentrifuge tubes

» Vortex mixer

» Sonicator

Procedure:

o Preparation of Vehicle: A common vehicle for similar small molecule inhibitors consists of
10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

e Dissolution of TL02-59:
o Accurately weigh the required amount of TL02-59 powder.
o Dissolve the TL02-59 in DMSO first.

o Add PEG300 and vortex thoroughly.
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o Add Tween-80 and vortex again.
o Finally, add the sterile saline to reach the final volume and concentration.

o Sonicate the mixture if necessary to achieve a clear solution or a fine, homogenous
suspension.

» Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, it
should be done at 4°C for a short period, and the solution should be vortexed thoroughly
before each use.

Oral Gavage Protocol for Mice

This protocol is a general guideline and should be adapted based on institutional animal care
and use committee (IACUC) regulations.

Materials:

TL02-59 formulated in the appropriate vehicle

Sterile oral gavage needles (20-22 gauge, 1.5 inches long with a ball tip)

Sterile syringes (1 mL)

Animal scale

Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:

» Animal Weighing: Accurately weigh each mouse to calculate the precise volume of the TL02-
59 formulation to be administered. The maximum recommended volume for oral gavage in
mice is 10 mL/kg.

e Dose Calculation: Calculate the required volume for each mouse based on its weight and the
desired dose (e.g., 1 mg/kg or 10 mg/kg).
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Syringe Preparation: Draw the calculated volume of the TL02-59 formulation into a sterile
syringe fitted with a gavage needle. Ensure there are no air bubbles.

Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head and
straighten the neck and esophagus.

Gavage Needle Insertion:

o Gently insert the gavage needle into the mouth, slightly to one side of the incisors.

o Advance the needle along the roof of the mouth and down the esophagus. The needle
should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

Dose Administration: Once the needle is correctly positioned in the esophagus (pre-
measured to the approximate length of the stomach), slowly depress the syringe plunger to
deliver the formulation.

Needle Withdrawal: After administration, gently and slowly withdraw the gavage needle.

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of
distress, such as labored breathing or lethargy, for at least 10-15 minutes after the
procedure.

MV4-11 Xenograft Model Protocol

This protocol is based on studies using the MV4-11 AML cell line in immunocompromised mice.

Materials:

MV4-11 human AML cell line

Appropriate cell culture medium (e.g., IMDM with 10% FBS)

Sterile phosphate-buffered saline (PBS)

Matrigel (optional, can improve initial tumor take)
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Immunocompromised mice (e.g., NOD.Cg-Prkdcscid 112rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks
old)

Sterile syringes (1 mL) and needles (27-gauge)

Calipers for tumor measurement

Anesthetic (e.qg., isoflurane)

Experimental Workflow:

Experiment Setup Monitoring & Treatment Endpoint Analysis
1. MV4-11 Cell Culture 2. Cell Prepa_ranon & 3. Sub_cuﬁaneous 4. Tumqr Qrowth 5. Randomization 6. TL02-50 Oral Gavage 7. Endpoint Analysis
Harvesting Injection Monitoring (Tumor Volume, etc.)

Click to download full resolution via product page
Caption: Workflow for TL02-59 xenograft study.
Procedure:

e Cell Culture: Culture MV4-11 cells in the recommended medium until they reach the

logarithmic growth phase.
e Cell Preparation:
o Harvest the cells and wash them with sterile PBS.

o Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x
1077 cells/mL. This will allow for an injection of 2 x 10”6 cells in 100 L.

e Tumor Implantation:
o Anesthetize the NSG mice.

o Inject 100 uL of the cell suspension subcutaneously into the right flank of each mouse.
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e Tumor Growth Monitoring:
o Monitor the mice regularly for tumor formation.

o Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3
times per week.

o Calculate tumor volume using the formula: Volume = (Length x Width"2) / 2.
e Randomization and Treatment:

o When tumors reach a predetermined average size (e.g., 100-150 mm?), randomize the
mice into treatment and control groups.

o Begin oral gavage with TL02-59 (e.g., 1 mg/kg or 10 mg/kg daily) or the vehicle control.
e Endpoint:

o Continue treatment for the specified duration (e.g., 3 weeks).

o Monitor tumor growth and body weight throughout the study.

o At the end of the study, euthanize the mice and collect tumors and other relevant tissues
(spleen, peripheral blood, bone marrow) for further analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Arobust and rapid xenograft model to assess efficacy of chemotherapeutic agents for
human acute myeloid leukemia - PMC [pmc.ncbi.nim.nih.gov]

e 2. FGR Src family kinase causes signaling and phenotypic shift mimicking retinoic acid-
induced differentiation of leukemic cells - PMC [pmc.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15578233?utm_src=pdf-body
https://www.benchchem.com/product/b15578233?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4382660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4382660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11927794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11927794/
https://www.researchgate.net/publication/325161811_Selective_Inhibition_of_the_Myeloid_Src-Family_Kinase_Fgr_Potently_Suppresses_AML_Cell_Growth_in_Vitro_and_in_Vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 4. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell
growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

o 5. Src family kinases and the MEK/ERK pathway in the regulation of myeloid differentiation
and myeloid leukemogenesis - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for TL02-59 Oral
Gavage in Xenograft Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578233#t102-59-oral-gavage-protocol-for-
xenograft-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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